molecular formula C22H20N4O4 B2532322 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1115565-56-4

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2532322
CAS RN: 1115565-56-4
M. Wt: 404.426
InChI Key: SNBYQCOZJRYQAE-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are found in numerous natural products and have been shown to exhibit diverse pharmacological properties .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s structure suggests potential as a drug candidate. Researchers have explored its pharmacological properties, including interactions with biological targets. Notably, the ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been achieved using palladium catalysis, yielding biphenyl-containing pyrrolo[2,3-d]pyrimidines . These derivatives could serve as scaffolds for designing novel drugs targeting specific diseases.

Antileishmanial Activity

In the context of combating visceral leishmaniasis (VL), a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized. These compounds were evaluated for their efficacy against VL, highlighting their potential as antileishmanial agents . Further exploration of related structures may lead to improved treatments for this neglected tropical disease.

Synthetic Methodology

The synthesis of pyrrolo[1,2-a]indoles and their derivatives has attracted attention due to their relevance in drug discovery. Recent advances in synthetic methods have enabled efficient preparation of these compounds. Understanding mechanistic pathways and stereo-electronic factors affecting yield and selectivity is crucial for optimizing their synthesis .

properties

IUPAC Name

2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-30-17-10-6-5-9-15(17)11-23-18(27)13-26-21(28)20-19(25-22(26)29)16(12-24-20)14-7-3-2-4-8-14/h2-10,12,24H,11,13H2,1H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBYQCOZJRYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide

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